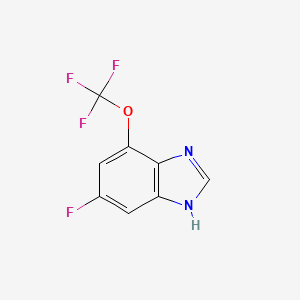![molecular formula C38H45N4O6P B13432413 N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl](/img/structure/B13432413.png)
N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl is a complex organic compound with a unique structure that combines elements of phosphoramidite chemistry and nucleoside analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phosphoramidite Group: This involves the reaction of diisopropylamine with a suitable phosphorochloridite to form the phosphoramidite intermediate.
Attachment of the Nucleoside Analog: The nucleoside analog, 2-deoxy-D-thrPenf(b)-thymin-1-yl, is then coupled with the phosphoramidite intermediate under mild conditions to form the desired compound.
Protection and Deprotection Steps: Various protecting groups, such as trityl (Trt), are used to protect reactive functional groups during the synthesis. These protecting groups are later removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl can undergo various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and tert-butyl hydroperoxide.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used for hydrolysis.
Major Products Formed
Oxidation: Phosphate ester derivatives.
Substitution: Various substituted phosphoramidite derivatives.
Hydrolysis: Phosphoric acid derivatives.
Applications De Recherche Scientifique
N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: Utilized in the production of advanced materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleoside analog, incorporating into nucleic acids and disrupting their normal function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The phosphoramidite group also allows for the formation of stable phosphodiester bonds, enhancing the compound’s stability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-cytosin-1-yl
- N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-adenin-1-yl
- N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-guanin-1-yl
Uniqueness
N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl is unique due to its specific combination of a phosphoramidite group and a thymine nucleoside analog. This unique structure allows it to interact with nucleic acids in a specific manner, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C38H45N4O6P |
|---|---|
Poids moléculaire |
684.8 g/mol |
Nom IUPAC |
3-[[di(propan-2-yl)amino]-[(2R,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H45N4O6P/c1-27(2)42(28(3)4)49(46-23-15-22-39)48-33-24-35(41-25-29(5)36(43)40-37(41)44)47-34(33)26-45-38(30-16-9-6-10-17-30,31-18-11-7-12-19-31)32-20-13-8-14-21-32/h6-14,16-21,25,27-28,33-35H,15,23-24,26H2,1-5H3,(H,40,43,44)/t33-,34-,35-,49?/m1/s1 |
Clé InChI |
QFOFBIYTNYHWNX-OZKHXCFASA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


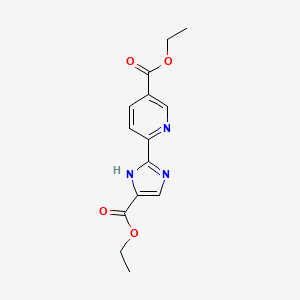

![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
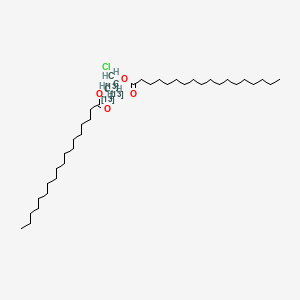

![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
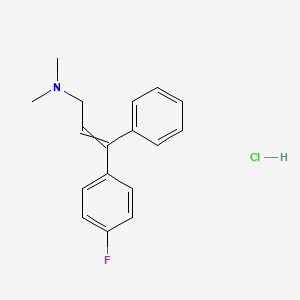

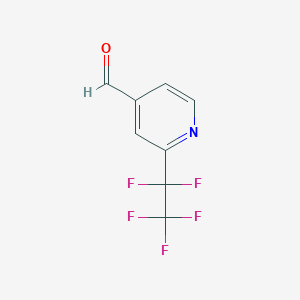
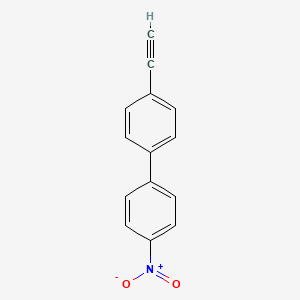
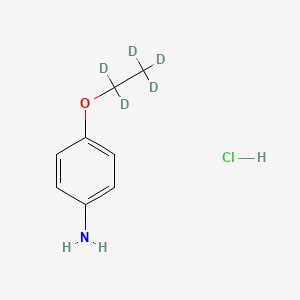
![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)
